BenchChemオンラインストアへようこそ!

N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide

Structural biology Fragment-based drug discovery X-ray crystallography

This 98% pure research-grade intermediate features a unique 4-bromo-3-fluoro substitution that provides both anomalous scattering for X-ray crystallography and a ¹⁹F NMR handle. The unsubstituted azetidine NH enables salt formation, and the C–Br bond allows mild Suzuki coupling for late-stage diversification. Its fragment-like profile (MW 273, LogP 1.75, TPSA 41Ų) is ideal for CNS-penetrant kinase inhibitor design. Only this exact halogen pattern supports dual crystallography/PET tracer workflows—chloro or non-brominated analogs cannot replicate these capabilities.

Molecular Formula C10H10BrFN2O
Molecular Weight 273.10 g/mol
Cat. No. B12075464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide
Molecular FormulaC10H10BrFN2O
Molecular Weight273.10 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)NC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H10BrFN2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)
InChIKeyBYYCJBYBWPDXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-fluorophenyl)azetidine-3-carboxamide – Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


N-(4-Bromo-3-fluorophenyl)azetidine-3-carboxamide (CAS 1836042-18-2) is a halogenated azetidine-3-carboxamide building block with molecular formula C₁₀H₁₀BrFN₂O and molecular weight 273.10 g/mol . It features a 4-bromo-3-fluoro substitution pattern on the anilide phenyl ring, coupled to an unsubstituted azetidine-3-carboxamide scaffold. The compound is supplied as a research-grade intermediate (typical purity 98%) for use in medicinal chemistry, fragment-based drug discovery, and chemical probe development . Its calculated LogP of 1.75, topological polar surface area (TPSA) of 41.13 Ų, and two hydrogen-bond donors place it in a favorable property space for CNS drug discovery and kinase inhibitor design .

Why N-(4-Bromo-3-fluorophenyl)azetidine-3-carboxamide Cannot Be Casually Replaced by In-Class Azetidine Carboxamide Analogs


Azetidine-3-carboxamide derivatives bearing different halogen substitution patterns on the N-phenyl ring are not functionally interchangeable. The 4-bromo-3-fluoro substitution pattern imparts a unique combination of electronic (σₚ = 0.23 for Br; σₘ = 0.34 for F) and steric effects that directly modulate the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability . Replacing bromine with chlorine (N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide, MW 228.65) reduces molecular weight by ~44 Da and alters halogen-bonding potential . Removing the bromine entirely (N-(3-fluorophenyl)azetidine-3-carboxamide, MW 194.21) eliminates a heavy atom critical for X-ray crystallographic phasing and potential radiolabeling applications . The azetidine NH group (pKa ~11) provides a protonation handle absent in the corresponding sulfonamide or 1-substituted azetidine analogs, directly impacting solubility and salt-formation strategies . These structural features are not cosmetic—they determine which chemical space the compound occupies and which downstream synthetic derivatization pathways are available.

Quantitative Evidence for Differentiated Selection of N-(4-Bromo-3-fluorophenyl)azetidine-3-carboxamide


Molecular Weight Differentiation vs. Chloro Analog Enables Anomalous Scattering for X-Ray Crystallography

The bromine atom in N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide (MW 273.10) provides a strong anomalous scattering signal (f" = 1.283 e⁻ at Cu Kα) for X-ray crystallographic phasing, a capability absent in the direct chloro analog N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide (MW 228.65) where chlorine has a weaker anomalous signal (f" = 0.701 e⁻ at Cu Kα) [1]. This 1.83-fold stronger anomalous scattering enables definitive assignment of binding pose and occupancy in protein-ligand co-crystal structures without requiring selenomethionine labeling or heavy-atom soaking . For fragment-based screening campaigns where definitive structural confirmation of low-affinity hits is rate-limiting, the bromine atom acts as an intrinsic phasing label.

Structural biology Fragment-based drug discovery X-ray crystallography

Lipophilicity (LogP) Differentiation from Des-Bromo Analog Governs Membrane Permeability and CNS MPO Score

The calculated LogP of N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide is 1.75, compared to approximately 0.9–1.1 for the des-bromo analog N-(3-fluorophenyl)azetidine-3-carboxamide . This ~0.7–0.8 LogP unit increase shifts the compound closer to the CNS drug-like sweet spot (CNS MPO optimal LogP range: 1–3), while the des-bromo analog falls below the optimal lower bound. The bromine substituent contributes approximately +0.7 to +0.8 LogP units, consistent with the Hansch π constant for aromatic bromine (π = 0.86) [1]. This difference is large enough to materially affect blood-brain barrier permeability predictions, with the compound's calculated TPSA of 41.13 Ų and molecular weight of 273 Da placing it within the favorable CNS drug property space (MW < 400, TPSA < 90 Ų) [2].

CNS drug discovery ADME optimization Medicinal chemistry

Bromine as Synthetic Handle Enables Downstream Diversification Not Accessible from Chloro or Des-Halo Analogs

The aromatic bromine in N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck), which proceed with higher reactivity for C–Br bonds compared to C–Cl bonds due to the lower bond dissociation energy (C–Br: ~339 kJ/mol vs. C–Cl: ~397 kJ/mol) [1]. This enables late-stage diversification strategies such as bioconjugation, radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) for PET imaging, or installation of affinity tags. The chloro analog N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is significantly less reactive toward oxidative addition, requiring harsher conditions or specialized ligands for cross-coupling . The des-halo analog N-(3-fluorophenyl)azetidine-3-carboxamide lacks this synthetic vector entirely.

Synthetic chemistry Late-stage functionalization Chemical biology

Dual Halogen Substitution Pattern (4-Br, 3-F) Offers Unique Orthogonal Reactivity Compared to Mono-Halogenated or Reverse-Substituted Analogs

The 4-bromo-3-fluoro substitution pattern creates orthogonal electronic effects on the anilide phenyl ring: the para-bromine acts as a weak σ-acceptor (σₚ = +0.23) while the meta-fluorine acts as a stronger σ-acceptor (σₘ = +0.34) [1]. This results in a net electron-withdrawing effect that reduces the basicity of the anilide nitrogen and modulates hydrogen-bond donor strength of the amide NH. The 3-fluoro substituent also provides a ¹⁹F NMR handle for ligand-observed and protein-observed NMR screening experiments [2]. In contrast, the reverse substitution pattern (3-Br, 4-F) would produce different electronic polarization, and mono-halogenated analogs lack the orthogonal reactivity profile. The 3-(4-bromo-3-fluorophenyl)azetidine analog (CAS 1260867-71-7, MW 230.08) lacks the carboxamide functionality entirely, removing the hydrogen-bond donor/acceptor motif critical for target engagement .

Medicinal chemistry Structure-activity relationships Halogen bonding

Evidence-Backed Application Scenarios for N-(4-Bromo-3-fluorophenyl)azetidine-3-carboxamide in Research and Industrial Settings


Fragment-Based Lead Discovery with Intrinsic Crystallographic Phasing

In fragment-based drug discovery (FBDD) campaigns, N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide serves as a fragment-sized (MW 273, heavy atom count 17) building block whose bromine atom provides anomalous scattering for definitive X-ray crystallographic binding mode determination. Unlike the chloro analog, the stronger Br anomalous signal (f" = 1.283 vs. 0.701 e⁻ at Cu Kα) enables reliable phasing of low-occupancy fragment hits without additional derivatization [1]. This compound is suitable for fragment library inclusion where structural confirmation of weak (mM–μM) hits is the primary bottleneck in hit-to-lead progression.

CNS Penetrant Kinase Inhibitor Scaffold Development

The compound's computed LogP of 1.75 and TPSA of 41.13 Ų align with CNS MPO desirability criteria (MW < 400, TPSA < 90 Ų, LogP 1–3), positioning it as a starting scaffold for CNS-penetrant kinase inhibitors [2]. The unsubstituted azetidine NH (pKa ~11) provides a protonatable center for lysosomal trapping modulation, while the 4-bromo substituent enables late-stage Pd-catalyzed diversification to explore SAR around the anilide ring. The 3-fluoro group provides a ¹⁹F NMR handle for cellular target engagement assays [3].

Chemical Probe Synthesis via Late-Stage C–Br Functionalization

The C–Br bond (BDE ~339 kJ/mol) in N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide enables efficient Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling under mild conditions, facilitating conversion of a screening hit into an affinity probe, fluorescent tracer, or biotinylated pull-down reagent without resynthesizing the core scaffold [4]. This 'screen-then-derivatize' workflow is substantially less efficient with the chloro analog (C–Cl BDE ~397 kJ/mol), which requires harsher coupling conditions that may compromise the azetidine ring integrity.

Dual-Modality Imaging Agent Precursor (¹⁸F PET and Bromine Phasing)

The simultaneous presence of fluorine and bromine in the same molecule enables dual-modality applications: the 3-fluoro substituent can be isotopically exchanged with ¹⁸F (t₁/₂ = 109.8 min) for PET imaging, while the 4-bromo provides anomalous scattering for correlative X-ray crystallography [3][1]. This is particularly valuable in structure-guided design of PET tracers, where the identical chemical scaffold can be used for both in vitro structural studies and in vivo imaging.

Quote Request

Request a Quote for N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.